Boc-Val-Pro-OH
Overview
Description
“Boc-Val-Pro-OH” is a compound with the molecular formula C15H26N2O5 . It is a derivative of milk-derived proline peptides and is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM .
Molecular Structure Analysis
The molecular structure of “Boc-Val-Pro-OH” consists of 15 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass of the compound is 314.184174 Da .
Physical And Chemical Properties Analysis
“Boc-Val-Pro-OH” is a solid compound with a molecular weight of 314.377 Da . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 503.2±45.0 °C at 760 mmHg .
Scientific Research Applications
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Peptide Synthesis
- Boc-Val-Pro-OH is a type of Boc-amino acid that is often used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.
- The Boc group (tert-butoxycarbonyl) is a protecting group used in peptide synthesis. It prevents unwanted peptide bonding at the amine end of the amino acid. The Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for further peptide bonding .
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Synthesis of Novel Proline-Based Imidazolium Ionic Liquids
- A research paper mentioned the use of Boc-Pro-Val-OH, a similar compound to Boc-Val-Pro-OH, in the synthesis of novel proline-based imidazolium ionic liquids .
- The synthesis involved a facile reaction of 2-chloroethylamine with four different dipeptides (including Boc-Pro-Val-OH) followed by reaction with 1-methylimidazole and subsequent anion exchange .
- The synthesized ionic liquids were investigated using various techniques such as 1H NMR, 13C NMR, FT-IR, mass spectroscopy, TGA, and DSC .
- The results showed that the synthesized ionic liquids had similar characteristics to conventional imidazolium ionic liquids and revealed an improved thermal stability for NTf2 over chloride ion .
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Chemoselective BOC Protection of Amines
- Boc-Val-Pro-OH and similar compounds can be used in the chemoselective BOC protection of amines . This process is important in the synthesis of various biologically active molecules.
- The BOC protection of amines is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
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Environmentally Conscious In-Water Peptide Synthesis
- Boc-Val-Pro-OH and similar compounds can be used in environmentally conscious in-water peptide synthesis .
- This method utilizes Boc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
- This method is part of a larger effort to transition to environmentally conscious chemical synthesis that does not involve organic solvents .
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWLCHFKCFCNH-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453190 | |
Record name | Boc-Val-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Pro-OH | |
CAS RN |
23361-28-6 | |
Record name | Boc-Val-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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